4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound belongs to the 1,3,4-oxadiazole class, characterized by a central oxadiazole ring substituted with a 3-methoxyphenyl group at position 5 and a benzamide moiety at position 2. The benzamide is further functionalized with a bis(2-methoxyethyl)sulfamoyl group at the para position. Its molecular formula is C₂₃H₂₈N₄O₈S₂, with a molecular weight of 552.617 g/mol (monoisotopic mass: 552.134856) .
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O7S/c1-30-13-11-26(12-14-31-2)34(28,29)19-9-7-16(8-10-19)20(27)23-22-25-24-21(33-22)17-5-4-6-18(15-17)32-3/h4-10,15H,11-14H2,1-3H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIVIJWZMUSIAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the introduction of the sulfamoyl and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Family
The following compounds share structural motifs with the target molecule, differing in substituents on the sulfamoyl group or the oxadiazole ring:
Key Observations:
- Oxadiazole Substitutions : The 3-methoxyphenyl group in the target compound is structurally similar to LMM5’s 4-methoxyphenylmethyl group but lacks the methylene linker, which may reduce steric hindrance and influence binding to targets like thioredoxin reductase .
Structure-Activity Relationship (SAR) Trends
Sulfamoyl Substituents: Bis(2-methoxyethyl) groups may enhance water solubility compared to hydrophobic groups like benzyl or cyclohexyl, but could reduce membrane permeability .
Oxadiazole Ring Substitutions :
Biological Activity
The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel organic molecule with potential pharmacological applications. Its structure incorporates a sulfamoyl group and an oxadiazole moiety, which are known to confer various biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of approximately 490.5 g/mol. The synthesis typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the sulfamoyl and methoxyphenyl groups. Advanced techniques such as microwave-assisted synthesis may enhance yield and purity.
Synthetic Route Overview
- Formation of the oxadiazole ring.
- Introduction of the sulfamoyl group.
- Substitution with methoxyphenyl groups.
Antimicrobial Properties
Studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis and multi-drug resistant strains of Plasmodium falciparum .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | M. tuberculosis | 0.50 | |
| Compound B | P. falciparum (Dd2) | 0.07 | |
| Compound C | E. coli | 12.5 |
Antiplasmodial Activity
Research indicates that the oxadiazole derivatives demonstrate slow-action antiplasmodial activity, which is crucial for malaria treatment strategies that require prolonged action against parasites . The structure-activity relationship (SAR) studies highlight that specific substitutions on the oxadiazole core significantly enhance biological efficacy.
The proposed mechanism involves interaction with specific enzymes or receptors within microbial cells, leading to inhibition of key metabolic pathways. For example, compounds with a similar structure have been shown to disrupt protein synthesis in bacteria by targeting ribosomal functions .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated a series of oxadiazole derivatives for their ability to inhibit M. tuberculosis. The results demonstrated that modifications in the sulfamoyl group could enhance potency against resistant strains.
- Case Study on Antimalarial Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
